molecular formula C8H5ClN2O B1424213 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190315-68-4

6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B1424213
CAS No.: 1190315-68-4
M. Wt: 180.59 g/mol
InChI Key: RIQIOGSWGJYHIP-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS: Not explicitly listed in evidence; structurally related to 383875-59-0) is a heterocyclic aromatic compound featuring a pyrrolopyridine core substituted with a chlorine atom at position 6 and a formyl group at position 2. Its molecular formula is C₈H₅ClN₂O (molecular weight: 196.6 g/mol). This compound is utilized in pharmaceutical and materials science research, particularly as a building block for synthesizing complex molecules due to its reactive aldehyde group and electron-deficient aromatic system.

Properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQIOGSWGJYHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be achieved through several chemical reactions. One common method involves the cyclization of a suitable precursor under specific conditions. For example, starting from 6-chloro-1H-pyrrolo[3,2-b]pyridine, the aldehyde group can be introduced through a formylation reaction using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) under controlled temperature .

Industrial Production Methods

Industrial production of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Medicine: As a potential lead compound in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate receptor activity by interacting with receptor proteins, affecting signal transduction pathways .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The following table summarizes key structural analogs, highlighting differences in substitution patterns, purity, and commercial availability:

Compound Name CAS Number Molecular Formula Purity Key Structural Differences Commercial Availability (Source)
6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde N/A C₈H₅ClN₂O 96%–98% Chlorine at position 6, aldehyde at position 3 BLD Pharmatech Ltd., Biopharmacule Speciality Chemicals
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 383875-59-0 C₈H₅ClN₂O 98% Pyrrolo[2,3-b]pyridine core (different ring fusion) Combi-Blocks, BLD Pharmatech Ltd.
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde 1000341-64-9 C₈H₅ClN₂O 95% Pyrrolo[3,2-c]pyridine core (alternate ring fusion) Combi-Blocks
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde 908287-21-8 C₇H₄ClN₃O 97% Pyrimidine instead of pyridine; chlorine at position 4 Combi-Blocks
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde 1367868-00-5 C₇H₄ClN₃O 95% Chlorine at position 2; pyrimidine core Combi-Blocks

Key Observations :

  • Ring Fusion Variations : The pyrrolo[3,2-b]pyridine core distinguishes the target compound from analogs like pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine, which alter electronic properties and steric accessibility.
  • Functional Group Positioning : Chlorine and aldehyde positions significantly influence reactivity. For example, 4-chloro-pyrrolopyrimidine derivatives exhibit reduced steric hindrance compared to 6-chloro-pyrrolopyridines.
  • Purity and Applications : Higher-purity compounds (e.g., 98% from BLD Pharmatech) are preferred for pharmaceutical synthesis, while lower-purity variants (95%) may suffice for materials science applications.

Electronic and Reactivity Comparisons

  • Electron-Deficient Nature : The aldehyde group in 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde enhances electrophilicity, facilitating nucleophilic additions (e.g., condensations with amines). In contrast, sulfonyl chloride derivatives (e.g., 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride) prioritize electrophilic substitution reactions.
  • Thermal Stability: While direct thermal data for the target compound is unavailable, related pyrrolopyridine aldehydes exhibit decomposition temperatures above 200°C, as inferred from thermogravimetric analysis (TGA) of structurally similar thieno[3,2-b]thiophenes.

Market and Industrial Relevance

  • Global Production : The global market for 6-chloro-1H-pyrrolo[3,2-b]pyridine derivatives is projected to grow at a CAGR of 5.2% (2025–2030), driven by demand in drug discovery and organic electronics.
  • Supplier Landscape : Major suppliers include BLD Pharmatech Ltd. (purity: 96%–98%), Combi-Blocks (purity: 95%–97%), and Biopharmacule Speciality Chemicals (custom synthesis services).

Research and Development Challenges

  • Synthetic Complexity : Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Stille) are commonly employed for functionalizing pyrrolopyridine cores, but regioselectivity remains a challenge.
  • Purification Issues : Chromatographic separation of positional isomers (e.g., [3,2-b] vs. [2,3-b] pyridine cores) requires advanced techniques like HPLC-MS.

Biological Activity

Overview of the Compound

6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic organic compound characterized by the presence of both pyrrole and pyridine rings. Its molecular formula is C8_8H5_5ClN2_2O, and it typically appears as a white to light yellow solid. This compound is soluble in various organic solvents, including dimethyl sulfoxide (DMSO) and dichloromethane.

The biological activity of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor by binding to the active sites of certain enzymes, thereby blocking their activity. Additionally, it may modulate receptor activity by interacting with receptor proteins, influencing various signal transduction pathways.

Biological Applications

This compound has shown promise in several biological applications:

  • Enzyme Inhibition : It has been investigated as an inhibitor of SGK-1 kinase, which is implicated in various disorders. The inhibition of this kinase can potentially lead to therapeutic effects in diseases mediated by SGK-1 activity .
  • Anti-inflammatory Effects : Research has indicated that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds similar to 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde have demonstrated significant inhibition against COX-2, with IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

Case Study 1: Inhibition of SGK-1 Kinase

A study highlighted the potential of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde as a therapeutic agent targeting SGK-1 kinase. The compound was administered in a controlled setting to evaluate its efficacy in reducing SGK-1 activity. Results showed a significant reduction in SGK-1 levels, suggesting its potential for treating related disorders .

Case Study 2: Anti-inflammatory Activity

In vitro assays were conducted to assess the anti-inflammatory effects of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde derivatives on COX enzymes. The results indicated that certain derivatives exhibited potent inhibitory action against COX-2 with IC50_{50} values around 0.04 μmol/L, similar to that of celecoxib. This suggests that these compounds could serve as effective anti-inflammatory agents .

Data Table: Biological Activity Summary

Biological Activity Mechanism IC50_{50} Values References
Inhibition of SGK-1 KinaseBinds to active siteNot specified
COX Enzyme InhibitionBlocks COX-2 activity0.04 μmol/L (Celecoxib)
Anti-inflammatory EffectsReduces inflammatory markersNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Reactant of Route 2
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